Dess-Martin periodinane

Catalog No.
S582533
CAS No.
87413-09-0
M.F
C13H13IO8
M. Wt
424.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dess-Martin periodinane

CAS Number

87413-09-0

Product Name

Dess-Martin periodinane

IUPAC Name

(1,1-diacetyloxy-3-oxo-1λ5,2-benziodoxol-1-yl) acetate

Molecular Formula

C13H13IO8

Molecular Weight

424.14 g/mol

InChI

InChI=1S/C13H13IO8/c1-8(15)19-14(20-9(2)16,21-10(3)17)12-7-5-4-6-11(12)13(18)22-14/h4-7H,1-3H3

InChI Key

NKLCNNUWBJBICK-UHFFFAOYSA-N

SMILES

CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C

Synonyms

Acetic Acid 1,1’,1’’-(3-Oxo-1λ5-1,2-benziodoxol-1(3H)-ylidyne) Ester; 1,1,1-Tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3(1H)-one; Dess-Martin Reagent; Martin’s Reagent; Triacetoxyperiodinane; DMP

Canonical SMILES

CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C

Dess-Martin periodinane, commonly referred to as DMP, is a hypervalent iodine reagent widely used in organic chemistry for the selective oxidation of alcohols. Developed in 1983 by chemists Daniel Benjamin Dess and James Cullen Martin, DMP is an acylated derivative of 2-iodoxybenzoic acid (IBX). It features a square pyramidal structure with four heteroatoms in basal positions and a phenyl group at the apex, which enhances its solubility in organic solvents compared to its precursor, IBX. DMP is characterized by its mild reaction conditions, operating effectively at room temperature and neutral pH, making it a favorable alternative to more hazardous chromium-based oxidants .

The Dess-Martin oxidation proceeds through a single-electron transfer mechanism. The alcohol first coordinates with the iodine center of DMP, followed by a hydride abstraction step that generates the carbonyl compound and an iodane intermediate. Finally, the iodane undergoes hydrolysis to form acetic acid and regenerate the iodine center for further oxidation cycles [].

DMP is a potential irritant and should be handled with care. It is classified as an oxidizer and can react violently with reducing agents or organic materials. DMP should be used in a well-ventilated fume hood and appropriate personal protective equipment (PPE) should be worn, including gloves, safety glasses, and a lab coat.

Case Studies

DMP has been employed in numerous organic syntheses due to its selectivity and mild reaction conditions. Here are two examples:

  • Synthesis of a complex natural product: DMP was used for the selective oxidation of a secondary alcohol during the total synthesis of epoxyquinomycin B, a potent antitumor agent.
  • Preparation of chiral aldehydes: DMP oxidation proved efficient in obtaining optically pure α-amino aldehydes, essential building blocks for pharmaceuticals.

Primary and Secondary Alcohol Oxidation:

Dess-Martin periodinane (DMP) is a widely used reagent in organic synthesis, particularly known for its ability to selectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones []. This mild oxidation process operates under neutral conditions, making it suitable for reactions involving sensitive functionalities that might be incompatible with harsher oxidants []. The specific selectivity and mildness of DMP contribute significantly to its popularity in the synthesis of complex molecules [, ].

Total Synthesis of Natural Products:

DMP plays a crucial role in the multi-step total synthesis of numerous natural products due to its aforementioned advantages. As an example, DMP was employed in the total synthesis of the antitumor agent Taxol, highlighting its significance in creating complex natural molecules with potential therapeutic applications [].

C-N Bond Formation:

Beyond alcohol oxidation, DMP demonstrates the ability to participate in C-N bond formation reactions. Studies have shown its effectiveness in constructing C-N bonds, expanding its application scope beyond traditional oxidation reactions []. This additional functionality allows researchers to explore diverse synthetic pathways using DMP.

Other Applications:

DMP's utility extends beyond the points mentioned above. Researchers have explored its use in various other applications, including:

  • Oxidation of N-protected amino alcohols without causing epimerization [].
  • Oxidation of allylic alcohols [].
  • One-pot, multi-step reactions involving oxidation as a key step [].

DMP is primarily utilized for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. The mechanism involves the formation of an aryliodo(III) ester intermediate through nucleophilic substitution where the hydroxyl group of the alcohol replaces one of the acetate ligands. This intermediate then undergoes deprotonation and subsequent steps lead to the formation of carbonyl compounds . Notably, DMP can oxidize complex alcohols without affecting sensitive functional groups such as furan rings and vinyl ethers, showcasing its high chemoselectivity .

DMP is predominantly used in organic synthesis for the oxidation of alcohols to their corresponding carbonyl compounds. Its mildness allows for the oxidation of sensitive substrates that might decompose or react undesirably with harsher oxidizing agents. Additionally, DMP has been employed in various synthetic pathways including:

  • Oxidation of secondary amides to imides
  • Conversion of thiols to thiosulfonates
  • Synthesis of isoquinolinone derivatives via oxidative coupling .

These applications highlight DMP's versatility as a reagent in both academic research and industrial processes.

Research into the interactions involving Dess-Martin periodinane has revealed its effectiveness in mediating reactions without significant side reactions or degradation of sensitive functional groups. Studies have shown that partial hydrolysis or incomplete acetylation of DMP can enhance its reactivity, indicating that even impure samples can yield better results than pure DMP under certain conditions . Furthermore, when used in combination with organosulfonic acids, DMP has facilitated the formation of α-organosulfonyloxylated compounds efficiently .

Dess-Martin periodinane stands out among various oxidizing agents due to its mild reaction conditions and high selectivity. Here are some similar compounds for comparison:

Compound NameTypeKey Features
2-Iodoxybenzoic AcidHypervalent iodinePrecursor to Dess-Martin periodinane
Pyridinium ChlorochromateChromium-based oxidantMore toxic; harsher reaction conditions
Swern Oxidation ReagentsSulfur-based oxidantRequires co-oxidants; less selective
Collins ReagentChromium-based oxidantLimited functional group tolerance; harsher conditions

DMP's unique properties include its ability to oxidize complex alcohols selectively under mild conditions without affecting other functional groups, making it particularly valuable in synthetic organic chemistry .

XLogP3

2.7

UNII

336B74JK56

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (10.42%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (85.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (85.42%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (85.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

87413-09-0

Wikipedia

Triacetoxyperiodinane

Dates

Modify: 2023-08-15

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